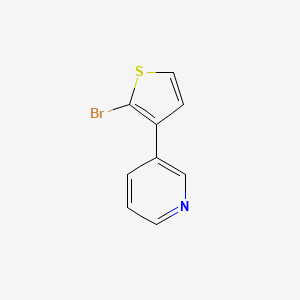
3-(2-Bromothiophen-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Bromothiophen-3-yl)pyridine” is a chemical compound with the molecular formula C9H6BrNS and a molecular weight of 240.12 . It is used in various chemical reactions and has potential applications in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a bromothiophene ring . The exact structural details or any potential conformations are not provided in the search results.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, it’s known that thiophene-based compounds like this one play a vital role in the development of inorganic biochemistry and coordination chemistry, as well as applications in a variety of chemical areas such as oxidation, reduction, and hydrolysis catalysis .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 281.7±25.0 °C, a predicted density of 1.563±0.06 g/cm3, and a predicted pKa of 3.92±0.12 .Aplicaciones Científicas De Investigación
Molecular Structure and DNA Interaction
Rhenium(I) complexes with various ligands, including those related to 3-(2-Bromothiophen-3-yl)pyridine, have been synthesized and characterized. These complexes exhibit distinct geometric configurations and have been studied for their DNA binding capabilities, suggesting groove mode binding. They also show potent cytotoxic nature against specific cancer cell lines and demonstrate promising antibacterial activity, highlighting their potential in cancer treatment and antimicrobial applications (Varma et al., 2020).
Optoelectronic Characterization and Polymerization
The halogen-magnesium exchange reaction and Kumada coupling polymerization of derivatives, including those structurally similar to this compound, have been explored. These processes are significant in synthesizing oligo(bithiophene) with controlled structures, impacting the optoelectronic properties of materials. The study indicates implications in creating materials with specific electronic properties for optoelectronic devices (Takagi et al., 2017).
Photoreactions and Molecular Dynamics
Compounds structurally related to this compound have been identified to exhibit unique photoreactions, including intramolecular and intermolecular proton transfer. These properties are crucial in understanding the dynamic behavior of these compounds under light exposure and have implications in the fields of photochemistry and molecular electronics (Vetokhina et al., 2012).
Ligand Synthesis and Coordination Chemistry
The synthesis of new pyridyl thienopyridine ligands through the Hurtley reaction, where compounds structurally related to this compound are involved, has been reported. These ligands are essential in coordination chemistry and can form complexes with various metals, leading to potential applications in catalysis, molecular recognition, and material science (Steen et al., 2012).
Mecanismo De Acción
Target of Action
It is often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions it is involved in.
Mode of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In this context, the compound would interact with a palladium catalyst and an organoboron reagent to form a new carbon-carbon bond .
Propiedades
IUPAC Name |
3-(2-bromothiophen-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-9-8(3-5-12-9)7-2-1-4-11-6-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDBDDIEHVXIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(SC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-1,3-benzodioxol-5-yl-2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2463004.png)
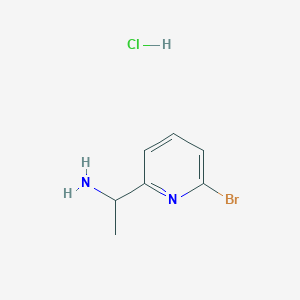
![N-(3-acetylphenyl)-2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2463009.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2463010.png)

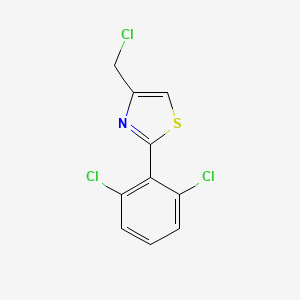
![2,3-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2463014.png)
![4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile](/img/structure/B2463016.png)
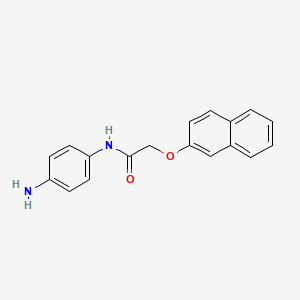
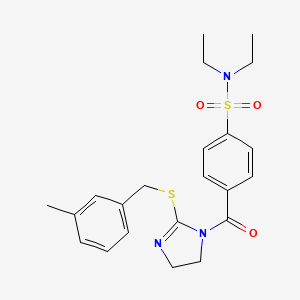

![N-cyclopentyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2463020.png)
![(E)-3-(pyridin-4-yl)-6-(2-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2463023.png)
methanone](/img/structure/B2463024.png)
